Product packaging for Tetradecahydrophenanthrene(Cat. No.:CAS No. 2108-89-6)

Tetradecahydrophenanthrene

Cat. No.: B1634074
CAS No.: 2108-89-6
M. Wt: 192.34 g/mol
InChI Key: GNMCGMFNBARSIY-UHFFFAOYSA-N
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Description

Contextualization within Polycyclic Hydrocarbon Chemistry

Polycyclic hydrocarbons (PHCs) are a broad class of organic compounds composed of multiple fused rings. wikipedia.org While their aromatic counterparts, polycyclic aromatic hydrocarbons (PAHs) like phenanthrene (B1679779), are often planar and have been extensively studied for their environmental and toxicological properties, their saturated derivatives offer a different chemical perspective. wikipedia.orgcdc.gov Tetradecahydrophenanthrene, also known as perhydrophenanthrene, is a prime example of a saturated PHC. ontosight.ainih.gov The complete reduction of the double bonds in the phenanthrene backbone results in a three-dimensional structure with distinct stereochemical possibilities. ontosight.aiontosight.ai This saturation significantly alters its physical and chemical properties compared to the parent aromatic compound, leading to increased stability and reduced reactivity under normal conditions. ontosight.ai

Historical Overview of Saturated Phenanthrene Research

Research into saturated phenanthrene derivatives, or perhydrophenanthrenes, has a long history intertwined with the study of steroids and other natural products. The core structure of steroids is the cyclopentanoperhydrophenanthrene ring system. rjpdft.comnih.gov Early research focused on the synthesis and stereochemical elucidation of various perhydrophenanthrene isomers to understand the fundamental structures of these vital biological molecules. gla.ac.ukrsc.org Key reactions such as the Diels-Alder reaction and subsequent catalytic hydrogenation were instrumental in accessing these saturated ring systems. gla.ac.uk Over the years, the focus has expanded to include the synthesis of various substituted and functionalized tetradecahydrophenanthrenes to explore their potential applications in medicinal chemistry and materials science. ontosight.aimdpi.com

Structural Diversity of this compound Scaffolds

Interactive Data Table: Properties of this compound Isomers

Isomer NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound5743-97-5C₁₄H₂₄192.34
cis,syn,cis-Perhydrophenanthrene26634-41-3C₁₄H₂₄192.34
Perfluoro(this compound)306-91-2C₁₄F₂₄Not specified
4,5-Dimethylthis compound56292-68-3C₁₆H₂₈220.39

Data sourced from multiple chemical databases. nih.govnist.govthermofisher.com

Significance in Natural Products Chemistry

The this compound core is a fundamental building block in a vast array of natural products, most notably steroids and terpenoids. rjpdft.comnih.gov Steroids, which include essential molecules like cholesterol, hormones (e.g., testosterone (B1683101) and estrogen), and bile acids, are all based on the cyclopentanoperhydrophenanthrene skeleton. rjpdft.comcreative-enzymes.comlibretexts.org The specific stereochemistry and functionalization of this core structure give rise to the diverse biological activities of these compounds. libretexts.org

Furthermore, many diterpenes and triterpenes also feature the this compound framework. creative-enzymes.comresearchgate.net For example, the synthesis of certain spongiane diterpenes and the complex molecular architecture of alkaloids like denudatine incorporate this saturated polycyclic system. mdpi.comresearchgate.netresearchgate.net The study of these natural products and their derivatives, which often exhibit significant pharmacological properties such as anti-inflammatory, antimicrobial, and anticancer activities, continues to drive research into the synthesis and modification of the this compound scaffold. ontosight.aicreative-enzymes.comresearchgate.net

Interactive Data Table: Natural Product Classes with this compound Core

Natural Product ClassCore StructureKey Functions/Activities
SteroidsCyclopentanoperhydrophenanthreneHormonal regulation, cell membrane structure, anti-inflammatory
DiterpenesThis compoundAntimicrobial, anti-inflammatory, plant defense
TriterpenesOften derived from squalene, can cyclize to form phenanthrene-like structuresPrecursors to steroids, diverse biological activities
AlkaloidsCan incorporate the this compound system within a larger, nitrogen-containing frameworkAnticancer, antioxidant, anti-HIV

Information compiled from various sources on natural products chemistry. rjpdft.comnih.govmdpi.comresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H24 B1634074 Tetradecahydrophenanthrene CAS No. 2108-89-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2108-89-6

Molecular Formula

C14H24

Molecular Weight

192.34 g/mol

IUPAC Name

1,2,3,4,4a,4b,5,6,7,8,8a,9,10,10a-tetradecahydrophenanthrene

InChI

InChI=1S/C14H24/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)13/h11-14H,1-10H2

InChI Key

GNMCGMFNBARSIY-UHFFFAOYSA-N

SMILES

C1CCC2C(C1)CCC3C2CCCC3

Canonical SMILES

C1CCC2C(C1)CCC3C2CCCC3

Other CAS No.

5743-97-5
29966-04-9

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies for Tetradecahydrophenanthrene and Its Derivatives

Total Synthesis Approaches to Tetradecahydrophenanthrene Frameworks

The construction of the this compound skeleton from acyclic or simpler cyclic precursors represents a formidable challenge in organic synthesis, demanding precise control over stereochemistry at multiple centers. psgcas.ac.in

Catalytic Hydrogenation of Aromatic Phenanthrene (B1679779) Systems

The most direct method for synthesizing this compound is the complete catalytic hydrogenation of phenanthrene. lookchem.com This process involves the addition of 14 hydrogen atoms to the aromatic system, typically under high pressure and temperature in the presence of a metal catalyst.

Various catalysts have been employed for this transformation, with Raney nickel and copper-chromium oxide being effective choices. lookchem.com The reaction conditions can be tuned to favor the formation of partially hydrogenated intermediates, such as 9,10-dihydrophenanthrene (B48381) and octahydrophenanthrene, or the fully saturated this compound. lookchem.comresearchgate.net For instance, using a copper-chromium oxide catalyst at around 150°C can selectively yield 9,10-dihydrophenanthrene, while higher temperatures (around 220°C) favor the formation of octahydrophenanthrene. lookchem.com Complete hydrogenation to this compound is typically achieved with Raney nickel at approximately 200°C. lookchem.com

The choice of catalyst and reaction conditions significantly influences the product distribution and yield. Noble metal catalysts like palladium on carbon (Pd/C) and platinum oxide (PtO2) are also commonly used for the hydrogenation of phenanthrene derivatives. The efficiency of these catalysts can be affected by factors such as solvent polarity and catalyst loading.

Recent research has focused on developing more efficient and cost-effective catalysts. For example, Ni/NiAlOx catalysts derived from nickel aluminate have shown high activity and selectivity for the complete hydrogenation of phenanthrene to perhydrophenanthrene. frontiersin.orgnih.gov These catalysts are designed to overcome the steric hindrance and competitive adsorption issues associated with the hydrogenation of intermediate octahydrophenanthrene, which is often the rate-determining step. frontiersin.orgnih.gov Similarly, NiAl2O4 catalysts have demonstrated superior performance compared to traditional Ni/Al2O3 catalysts, achieving high conversion and yield of perhydrophenanthrene. acs.org

CatalystTemperature (°C)Pressure (MPa)Product(s)Reference
Copper-chromium oxide150-9,10-Dihydrophenanthrene (87% yield) lookchem.com
Copper-chromium oxide220-Octahydrophenanthrene lookchem.com
Raney nickel200-This compound lookchem.com
Ni/NiAlOx-6503005Perhydrophenanthrene (98% initial selectivity) frontiersin.org
NiAl2O43005Perhydrophenanthrene (93.9% yield) acs.org
Chrysotile/NiTi4204Hydrogenated products mdpi.com

Biomimetic and Biosynthesis-Inspired Syntheses of this compound Derivatives

Nature provides elegant examples of the construction of complex polycyclic systems, and chemists have drawn inspiration from these biosynthetic pathways to develop biomimetic syntheses. The this compound framework is a core component of numerous diterpenoid alkaloids, such as lepenine. researchgate.netnih.govpitt.edu The total synthesis of such molecules often involves strategies that mimic proposed biosynthetic steps. uni-muenchen.de

For instance, the first total synthesis of (–)-lepenine by Fukuyama and coworkers utilized a series of reactions, including a key intramolecular Diels-Alder reaction, to construct the complex hexacyclic system containing the this compound core. researchgate.netpitt.edu This approach highlights the power of biomimetic strategies in achieving the synthesis of intricate natural products. Other biomimetic approaches have utilized photochemical electrocyclizations to construct bicyclic frameworks from open-chain polyene precursors, mimicking the natural processes for terpene synthesis. udel.eduresearchgate.net

Stereoselective Construction of this compound Systems

The control of stereochemistry is paramount in the synthesis of this compound derivatives, as the fusion of the three six-membered rings can lead to a multitude of stereoisomers. psgcas.ac.in Several strategies have been developed to achieve stereoselective synthesis.

One common approach involves the use of the Diels-Alder reaction to establish the initial stereochemistry of the ring system. For example, the reaction between di-Δ1,1'-cyclohexene and maleic anhydride, followed by subsequent transformations including catalytic hydrogenation, has been shown to produce a perhydrophenanthrene derivative with a specific cis-anti-trans configuration. gla.ac.uk

The stereochemical outcome of catalytic hydrogenation can be influenced by the choice of catalyst and the structure of the substrate. cdnsciencepub.com While cis-addition of hydrogen is often the observed outcome, instances of trans-hydrogenation have been documented. cdnsciencepub.com The stereochemistry of partially hydrogenated phenanthrene derivatives, such as octahydrophenanthrones, can also be controlled and interconverted using various reagents. gla.ac.ukdokumen.pub For example, cis-9-keto-as-octohydrophenanthrene can be synthesized through a sequence involving the condensation of 3-bromo-2-phenyl-cyclohexene with diethyl malonate. gla.ac.uk The stereochemistry of perhydrophenanthrene derivatives has been extensively studied, with various isomers being synthesized and characterized. gla.ac.ukdokumen.pubacs.org

Derivatization Strategies for the this compound Core

Once the this compound framework is constructed, further functionalization is often necessary to synthesize specific target molecules. A variety of chemical reactions can be employed to introduce substituents at different positions of the saturated ring system.

For instance, the introduction of nitrogen-containing functional groups onto a dihydrofuran-fused perhydrophenanthrene core has been achieved through copper-mediated amination reactions. elsevierpure.comclockss.org Both acetamide (B32628) and free amino groups have been successfully installed using Buchwald-type coupling and reactions with aryl azides, respectively. elsevierpure.comclockss.org These methods allow for the late-stage introduction of nitrogen substituents, which is valuable for structure-activity relationship studies of biologically active molecules. clockss.org

Other derivatization strategies include the introduction of hydroxyl groups and methoxy (B1213986) groups onto the perhydrophenanthrene skeleton, which have been shown to be important for the biological activity of certain derivatives. nih.gov

Catalyst Development and Optimization for this compound Synthesis

The development of highly efficient and selective catalysts is crucial for the practical synthesis of this compound and its derivatives, particularly through the hydrogenation of phenanthrene. Research in this area focuses on improving catalyst activity, selectivity, stability, and cost-effectiveness.

As mentioned earlier, nickel-based catalysts have emerged as promising alternatives to more expensive noble metal catalysts. frontiersin.orgnih.govacs.org Studies on Ni/NiAlOx catalysts have shown that the electronic state of the nickel active sites plays a critical role in the hydrogenation process. frontiersin.orgnih.gov By tuning the calcination temperature of the catalyst precursor, the electronic properties of the nickel can be optimized to enhance its ability to overcome the steric hindrance associated with the hydrogenation of intermediate species. frontiersin.orgnih.gov

The support material also plays a significant role in catalyst performance. Hierarchical zeolites, such as H-MSY-T, have been used as supports for platinum catalysts in the hydroisomerization of phenanthrene. mdpi.com The pore structure and acidity of these supports can be tailored to control the reaction pathway and product distribution. mdpi.com Chrysotile, a type of silicate (B1173343) mineral, has also been investigated as a catalyst support for the hydrogenation of phenanthrene, demonstrating the potential of using readily available materials in catalyst design. mdpi.com

The optimization of reaction conditions, such as temperature, pressure, and hydrogen flow rate, is also essential for maximizing the yield and selectivity of the desired this compound product. frontiersin.orgnih.govacs.org

Stereochemical and Conformational Analysis of Tetradecahydrophenanthrene Systems

Elucidation of Absolute and Relative Stereochemistry in Tetradecahydrophenanthrenes

The stereochemistry of tetradecahydrophenanthrene is defined by the spatial arrangement of atoms at its multiple stereogenic centers. The complete hydrogenation of phenanthrene (B1679779) creates at least four such centers, leading to a variety of possible stereoisomers (diastereomers and enantiomers). psgcas.ac.in

The distinction between absolute and relative configuration is fundamental. unacademy.com

Absolute configuration describes the exact three-dimensional arrangement of atoms at a single chiral center, typically assigned using the Cahn-Ingold-Prelog (R/S) convention. libretexts.org

Relative configuration describes the spatial relationship between two or more stereocenters within the same molecule (e.g., cis or trans). libretexts.orgchemaxon.com

The elucidation of these configurations for this compound derivatives relies on a combination of experimental techniques and chemical correlation.

X-ray Crystallography: This is the most definitive method for determining the absolute configuration of a crystalline compound. By analyzing the diffraction pattern of X-rays, a complete three-dimensional structure of the molecule can be constructed. unacademy.com For chiral molecules, anomalous dispersion effects can be used to unambiguously assign the absolute stereochemistry. tcichemicals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is a powerful tool for determining the relative stereochemistry of a molecule in solution. researchgate.net By analyzing coupling constants (J-values) and through-space interactions via the Nuclear Overhauser Effect (NOE), the relative positions of hydrogen atoms on the fused ring system can be determined, which in turn defines the cis or trans nature of the ring junctions.

Circular Dichroism (CD) Spectroscopy: Chiroptical techniques like ORD (Optical Rotatory Dispersion) and CD are essential for studying chiral molecules. nptel.ac.in The way a chiral molecule interacts with plane-polarized light can provide a "fingerprint" that, when compared with the spectra of known compounds or with theoretical calculations, can help in assigning the absolute configuration. researchgate.net

Chemical Correlation: The stereochemistry of a novel this compound can be established by chemically converting it to or synthesizing it from a compound of known absolute configuration, without affecting the stereocenters . libretexts.org For instance, the enantioselective total synthesis of the marine natural product (+)-Liphagal involved the formation of a chiral this compound-1-carboxylic acid intermediate, where the absolute and relative stereochemistry were established as part of the synthetic pathway. ugr.es

The combination of these methods provides a comprehensive picture of the complex three-dimensional structure of this compound isomers.

Conformational Preferences and Dynamics of Saturated Phenanthrene Rings

The molecule can be viewed as two fused decalin systems, an AB ring system and a BC ring system. psgcas.ac.in The stability of a given isomer is primarily influenced by steric strain, particularly gauche-butane interactions. psgcas.ac.in A trans ring fusion is generally more stable than a cis fusion as it avoids significant steric clashes.

Several diastereomeric forms of perhydrophenanthrene exist. A key example is the trans-anti-trans (t-a-t) isomer. In this molecule, both the A/B and B/C ring junctions are trans. psgcas.ac.in A detailed conformational analysis reveals:

The outer rings (A and C) can adopt stable chair conformations.

The relative energy of different conformers can be estimated by counting the number of energetically unfavorable gauche-butane interactions. The trans-anti-trans isomer, for example, has one extra gauche-butane unit compared to a simple trans-decalin system. psgcas.ac.in Other isomers with cis-fused rings will have additional gauche interactions, making them generally less stable. The study of these conformational preferences is crucial as the shape of the molecule dictates its reactivity and biological properties. presiuniv.ac.in

Conformational Features of a Key this compound Isomer
IsomerRing Junctions (A/B, B/C)Preferred Conformation of Ring BRelative Stability Note
trans-anti-transTrans, TransTwist-BoatRelatively stable, contains one extra gauche-butane interaction. psgcas.ac.in
cis-syn-cisCis, CisChair/BoatGenerally less stable due to multiple gauche-butane interactions from cis-fusions.

Impact of Substituents on this compound Stereochemical Configuration and Conformational Isomerism

The introduction of substituents onto the this compound skeleton can significantly influence both its stereochemical configuration and its conformational preferences. Substituent effects are broadly categorized as electronic and steric. ucsb.eduscielo.org.mx

Electronic Effects: These are transmitted through the sigma-bond framework (inductive effects) or the pi-system (resonance effects). In a fully saturated system like this compound, inductive effects are dominant. Electron-withdrawing groups (e.g., -OH, -Cl) and electron-donating groups (e.g., alkyl groups) can alter the electron density and bond polarities within the molecule, which can have a minor influence on conformational energies. researchgate.net

Steric Effects: These are often the most significant factor. The size and position of a substituent can dictate the most stable conformation. A bulky substituent will preferentially occupy a position that minimizes steric interactions with the rest of the molecule. In a chair conformation, this is typically the equatorial position, as an axial position leads to unfavorable 1,3-diaxial interactions.

The impact of substituents can be summarized as follows:

Creation of New Stereocenters: Substituting a hydrogen atom on the ring system can create a new chiral center, thereby increasing the number of possible stereoisomers. willingdoncollege.ac.in

Altering Conformational Equilibria: A substituent can shift the equilibrium between different possible conformations. For example, a bulky group might force one of the cyclohexane (B81311) rings to flip or adopt a twist-boat conformation to avoid severe steric clash (A-strain or γ-gauche interactions). organicchemistrydata.org If a substituent on ring A is in a cis relationship with a carbon on ring B, this can introduce a destabilizing γ-gauche interaction, raising the energy of that conformer. organicchemistrydata.org

Influencing Reactivity: By controlling the preferred conformation, substituents can dictate the molecule's shape and therefore which faces are more or less sterically hindered. This has a direct impact on how the molecule interacts with reagents, influencing the stereochemical outcome of reactions at other sites on the ring system. presiuniv.ac.in

Illustrative Impact of Substituents on Conformation
Substituent TypePositionLikely Conformational EffectExample Interaction
Bulky Alkyl Group (e.g., -C(CH₃)₃)Outer Ring (A or C)Strongly favors an equatorial position to avoid steric strain.Avoidance of 1,3-diaxial interactions.
Hydroxyl Group (-OH)Any RingCan be axial or equatorial; may participate in intramolecular hydrogen bonding, stabilizing certain conformations.A pseudo-axial orientation might be favored if it allows for stabilizing H-bonding. organicchemistrydata.org
Small Group (e.g., -F)Any RingLess steric demand, allowing for a more flexible conformational equilibrium.Smaller energetic penalty for occupying an axial position compared to a bulky group.

Chiral Resolution Techniques and Enantioselective Synthesis Pathways for Tetradecahydrophenanthrenes

Since many applications require a single enantiomer of a chiral molecule, methods to separate enantiomers (chiral resolution) or to synthesize only one enantiomer (enantioselective synthesis) are critical. libretexts.orgmdpi.com

Chiral Resolution Techniques

Chiral resolution involves the separation of a racemic mixture (a 1:1 mixture of enantiomers). nih.gov Common methods applicable to this compound derivatives include:

Classical Resolution via Diastereomeric Salt Formation: This is a widely used technique for acidic or basic compounds. onyxipca.com The racemic mixture is reacted with a single enantiomer of a chiral resolving agent (e.g., a chiral acid or base) to form a pair of diastereomeric salts. Diastereomers have different physical properties (like solubility), which allows them to be separated by methods such as fractional crystallization. Once separated, the original enantiomer is recovered by removing the resolving agent. nih.govonyxipca.com

Covalent Diastereomer Formation: The racemate is covalently bonded to a chiral auxiliary. tcichemicals.com The resulting diastereomers can then be separated using standard chromatography techniques like HPLC. The chiral auxiliary is subsequently cleaved to yield the pure enantiomers. This method is effective but requires additional chemical steps. tcichemicals.com

Chiral Chromatography: The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and allowing for their separation. tcichemicals.com

Common Chiral Resolving Agents
Agent TypeExamplesUsed to Resolve
Chiral Acids(+)- or (-)-Tartaric acid, (+)- or (-)-Camphorsulfonic acid, (+)- or (-)-Mandelic acid onyxipca.comRacemic Bases
Chiral Bases(S)-(-)-1-Phenylethylamine, Brucine, Strychnine onyxipca.comRacemic Acids

Enantioselective Synthesis Pathways

Enantioselective (or asymmetric) synthesis aims to produce a single enantiomer directly, avoiding the 50% material loss inherent in classical resolution. libretexts.org This is typically achieved using a chiral catalyst or reagent that creates an asymmetric environment for the reaction. libretexts.org While specific documented syntheses for simple tetradecahydrophenanthrenes are specialized, general state-of-the-art methods can be applied:

Catalytic Asymmetric Hydrogenation: Chiral transition-metal catalysts (e.g., based on Rhodium, Ruthenium, or Iridium) can hydrogenate a prochiral unsaturated precursor to yield a chiral saturated product with high enantiomeric excess. rsc.org This could be used to set key stereocenters during the construction of the ring system.

Palladium-Catalyzed Asymmetric Annulation: Chiral palladium complexes can catalyze ring-forming reactions, such as a [2+4] annulation, to build the fused ring system enantioselectively. nih.gov

Organocatalysis: Small organic molecules can act as chiral catalysts. For example, NHC-catalyzed cascade reactions can form multiple stereocenters in a single synthetic sequence with high stereocontrol. rsc.org

Substrate-Controlled Synthesis: A chiral center already present in a starting material (from the "chiral pool") can direct the stereochemical outcome of subsequent reactions to build the rest of the molecule.

A practical example is the synthesis of complex natural products like (+)-Liphagal, where modern enantioselective methods were employed to construct the chiral this compound core with the correct absolute and relative stereochemistry. ugr.es

Advanced Spectroscopic and Analytical Characterization of Tetradecahydrophenanthrene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy is an indispensable tool for the detailed structural elucidation of complex organic molecules like tetradecahydrophenanthrene. It provides critical information about the carbon skeleton, the chemical environment of individual protons and carbons, and the relative stereochemistry of the molecule. fiveable.menumberanalytics.com

The ¹H and ¹³C NMR spectra of tetradecahydrophenanthrenes are characterized by signals in the aliphatic region. Due to the complexity of the overlapping signals from the numerous CH and CH₂ groups in the saturated ring system, one-dimensional (1D) spectra alone are often insufficient for complete assignment.

¹H NMR: The proton spectrum typically shows a complex series of multiplets in the range of approximately 0.8-2.0 ppm. The significant signal overlap makes it challenging to assign individual protons without the aid of two-dimensional techniques.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum provides a clearer picture, with distinct signals for each chemically non-equivalent carbon atom. youtube.com The chemical shifts are sensitive to the stereochemistry of the ring junctions. For instance, ¹³C NMR data have been instrumental in distinguishing between the various perhydrophenanthrene isomers. acs.orgresearchgate.net The chemical shifts for the trans,anti,trans-perhydrophenanthrene isomer, a representative example, illustrate the typical resonance regions for these systems. spectrabase.com

Two-Dimensional (2D) NMR: Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are essential for unambiguous assignment.

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity within the individual cyclohexane (B81311) rings. longdom.org

HSQC spectra correlate each proton signal with its directly attached carbon atom, providing a definitive link between the ¹H and ¹³C assignments. numberanalytics.com

Heteronuclear Multiple Bond Correlation (HMBC) provides information about longer-range (2-3 bond) couplings between protons and carbons, which helps to piece together the entire molecular structure. numberanalytics.com

Table 1: Representative ¹³C NMR Chemical Shifts for trans,anti,trans-Perhydrophenanthrene Data sourced from spectral databases and literature. acs.orgspectrabase.com

Carbon AtomChemical Shift (ppm)
C-1, C-8~33.5
C-2, C-7~27.0
C-3, C-6~27.0
C-4, C-5~33.5
C-4a, C-10a~42.0
C-4b, C-8a~42.0
C-9, C-10~25.0

Note: Chemical shifts are approximate and can vary with solvent and specific isomer.

For complex saturated systems like perhydrophenanthrenes, establishing the stereochemistry is a primary challenge. Advanced NMR experiments are crucial for this purpose.

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These techniques detect through-space interactions between protons that are in close proximity. numberanalytics.comlongdom.org This is particularly powerful for determining the relative stereochemistry at the ring junctions. For example, a NOE correlation between an axial proton on one ring and an axial proton on an adjacent ring can confirm a cis-fused junction, while the absence of such a correlation might suggest a trans-fusion.

Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals of different molecules in a mixture based on their diffusion rates, which are related to their size and shape. mdpi.comresearchgate.net DOSY can be used to analyze mixtures of this compound isomers or to confirm the purity of a sample by showing that all signals diffuse at the same rate. mdpi.com

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental formula of this compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) can precisely determine the mass of the molecular ion, allowing for the confirmation of the molecular formula, C₁₄H₂₄.

Table 2: Significant Ions in the Electron Ionization Mass Spectrum of this compound Data based on published fragmentation patterns. nih.govaip.org

m/zProposed FragmentSignificance
192[C₁₄H₂₄]⁺Molecular Ion (M⁺)
135[M-C₄H₉]⁺Characteristic loss of a butyl radical
97[M-C₇H₁₁]⁺Loss of a C₇ fragment
81[C₆H₉]⁺Common fragment in cyclic alkanes
67[C₅H₇]⁺Common fragment in cyclic alkanes
41[C₃H₅]⁺Allyl cation, often a base peak in aliphatic systems

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

As this compound is a saturated alkane, its infrared (IR) and Raman spectra are characterized by vibrations of C-H and C-C bonds. These techniques are primarily used to confirm the absence of functional groups like hydroxyls, carbonyls, or unsaturation (C=C, C≡C bonds).

Infrared (IR) Spectroscopy: The IR spectrum is dominated by C-H stretching and bending vibrations. libretexts.org

C-H Stretching: Strong absorptions appear in the 2850-3000 cm⁻¹ region, which is characteristic of sp³-hybridized C-H bonds. The absence of peaks above 3000 cm⁻¹ confirms the lack of aromatic or olefinic C-H bonds. masterorganicchemistry.com

C-H Bending: Methylene (CH₂) scissoring vibrations are observed around 1448-1470 cm⁻¹. uomustansiriyah.edu.iq Methyl (CH₃) bending vibrations, if present in a derivative, would appear near 1375 cm⁻¹. libretexts.org The region below 1300 cm⁻¹ is the complex fingerprint region, which is unique to each specific stereoisomer.

Raman Spectroscopy: Raman spectroscopy provides complementary information. acs.org In non-polar molecules like perhydrophenanthrene, the symmetric C-C stretching vibrations, which are often weak in the IR spectrum, can be prominent in the Raman spectrum. aip.org

C-C Stretching: These vibrations appear in the 800-1200 cm⁻¹ region.

CH₂ Vibrations: CH₂ wagging and rocking modes can be observed between 720 cm⁻¹ and 1340 cm⁻¹. aip.org

Table 3: Characteristic Vibrational Frequencies for this compound Data based on typical values for saturated cyclic hydrocarbons. libretexts.orguomustansiriyah.edu.iqaip.org

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)Intensity
C-H Stretch (sp³)2850-29602850-2960Strong
CH₂ Scissoring1448-1470~1450Medium
C-C StretchWeak / In fingerprint800-1200Medium-Strong
CH₂ Rocking~720-725~720-760Weak-Medium

X-ray Diffraction (XRD) for Solid-State Structure Determination of this compound Derivatives

Single-crystal X-ray diffraction (XRD) is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise measurements of bond lengths, bond angles, and torsional angles, allowing for the unambiguous assignment of stereochemistry.

While obtaining suitable crystals of the parent this compound can be challenging, the crystal structures of several of its derivatives have been successfully determined. These studies serve as a powerful confirmation of the stereochemical assignments made by other techniques, such as NMR. For example, the X-ray crystal structure of a derivative of the trans-syn-trans isomer of perhydrophenanthrene confirmed that the central ring adopts a boat conformation. agri.gov.il Similarly, the structure of lygodinolide, a natural product containing a perhydrophenanthrene core, was elucidated using XRD, confirming the connectivity and stereochemistry of the complex ring system. acs.orgacs.org These derivative studies provide invaluable, concrete data on the geometry and conformation of the perhydrophenanthrene skeleton.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of the different this compound stereoisomers from each other and for assessing the purity of a synthesized or isolated sample.

Gas Chromatography (GC): GC is highly effective for separating volatile and thermally stable compounds like perhydrophenanthrene isomers. mdpi.com The retention time of each isomer depends on its boiling point and its interaction with the stationary phase of the GC column.

Kovats Retention Index (RI): This standardized retention value helps in the identification of isomers by comparing experimental values to database entries. Different stationary phases (e.g., standard non-polar vs. polar) will yield different retention times, which can be exploited to achieve separation of co-eluting isomers. nih.govmdpi.com

GC-MS: Coupling a gas chromatograph to a mass spectrometer allows for the separation and subsequent identification of each isomer based on its mass spectrum. usgs.govacs.org

Table 4: Experimental Kovats Retention Indices for this compound Isomers Data sourced from PubChem. nih.gov

Stationary Phase TypeRange of Reported Kovats Indices
Standard Non-polar1493 - 1581
Standard Polar1672 - 1786

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reverse-phase mode, can also be used for the separation and purification of perhydrophenanthrene isomers. vut.ac.zaunimore.it While less common for simple hydrocarbon analysis than GC, HPLC is a valuable tool, especially for preparative-scale separations or for analyzing less volatile derivatives. nih.gov The separation is based on the differential partitioning of the isomers between the mobile phase and the non-polar stationary phase.

Gas Chromatography (GC) and Comprehensive Two-Dimensional Gas Chromatography (GC×GC)

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile hydrocarbons, including the isomers of this compound. The separation in GC is based on the partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column. The choice of the stationary phase is critical for resolving complex isomeric mixtures.

Research has demonstrated the successful separation of perhydrophenanthrene stereoisomers using various types of GC columns. A gas chromatographic-mass spectrometric (GC-MS) study of a mixture of perhydroanthracene and perhydrophenanthrene isomers was effectively carried out using capillary columns filled with graphitized thermal carbon black (GTCB). researchgate.net This type of stationary phase separates molecules based on their geometry and polarizability, making it highly effective for distinguishing between stereoisomers. High-efficiency capillary columns with liquid stationary phases of varying polarity are also widely used. The elution order of isomers is determined by their volatility and the specific interactions with the stationary phase.

Retention indices (RI) are a standardized measure of retention in gas chromatography, which helps in the identification of compounds by comparing values obtained on different systems. The Kovats retention index system is commonly used, and values for this compound isomers have been reported on various stationary phases.

Table 1: Gas Chromatography Retention Indices for this compound Isomers

Isomer Configuration Stationary Phase Type Retention Index
Not Specified Standard Non-Polar 1514, 1519, 1539, 1566, 1534, 1554, 1578, 1560, 1581, 1510, 1528, 1509, 1556, 1559, 1543, 1567, 1493, 1515, 1513, 1538, 1537, 1563, 1552, 1575 nih.gov
Not Specified Standard Polar 1672, 1712, 1705, 1747, 1741, 1786 nih.gov

Note: The variety of retention indices reflects the existence of numerous stereoisomers of this compound.

While single-column GC can resolve some isomers, one-dimensional analysis often results in co-elution, especially in highly complex samples. azom.com To overcome this limitation, Comprehensive Two-Dimensional Gas Chromatography (GC×GC) has emerged as a powerful technique. GC×GC utilizes two different columns with orthogonal separation mechanisms (e.g., a non-polar column in the first dimension and a polar or shape-selective column in the second). azom.comchromatographyonline.com The entire effluent from the first column is systematically trapped, focused, and re-injected onto the second, shorter column. azom.com

This approach dramatically increases peak capacity and resolution, allowing for the separation of isomers that would otherwise overlap. azom.comchromatographyonline.com The resulting data is presented as a two-dimensional contour plot, where structurally related compounds, such as isomers, tend to appear in ordered bands, facilitating identification. azom.com For a complex mixture of saturated hydrocarbons like this compound, a typical GCxGC setup might involve a non-polar polydimethylsiloxane-based column in the first dimension (separating based on boiling point) and a more polar polyethylene (B3416737) glycol or a shape-selective liquid crystalline phase in the second dimension (providing separation based on polarity or molecular shape). vurup.sk The coupling of GC×GC with a Time-of-Flight Mass Spectrometer (TOF-MS) provides high-speed data acquisition necessary for the fast-eluting peaks from the second dimension and offers the mass spectral information required for confident peak identification. umanitoba.canih.gov

Liquid Chromatography (LC) Methodologies for Tetradecahydrophenanthrenes

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that uses a liquid mobile phase and a solid stationary phase. longdom.org While GC is often preferred for saturated hydrocarbons due to their volatility, LC provides alternative and complementary selectivity, particularly for fractionation and isolation of specific isomers. The separation can be performed in either normal-phase or reversed-phase mode.

Normal-Phase Liquid Chromatography (NP-LC) In NP-LC, a polar stationary phase is used with a non-polar mobile phase. For non-polar compounds like this compound, this mode is highly effective.

Stationary Phases: Silica (B1680970) (SiO₂) or alumina (B75360) (Al₂O₃) are classical choices. nih.gov More selective separations can be achieved with bonded phases such as aminopropyl or cyanopropyl columns. dtu.dk A dual-column setup using an amino column to retain polar interferences followed by a silica column for the separation of saturated and aromatic hydrocarbons has been shown to be effective for complex petroleum fractions. dtu.dk

Mobile Phases: Typically, non-polar solvents like n-hexane, heptane, or isooctane (B107328) are used, sometimes with small amounts of a slightly more polar modifier like dichloromethane (B109758) or 2-propanol to adjust retention. dtu.dkdiva-portal.org

Reversed-Phase Liquid Chromatography (RP-LC) In RP-LC, a non-polar stationary phase is paired with a polar mobile phase. This is the most common mode of HPLC, though less intuitive for highly non-polar analytes.

Stationary Phases: The most common stationary phases are alkyl-bonded silicas, such as C8 (octyl) and C18 (octadecyl). For polycyclic compounds, phenyl-based stationary phases can offer alternative selectivity due to π-π interactions, although this is more relevant for unsaturated analogs. diva-portal.org

Mobile Phases: Highly non-polar compounds like this compound would require very strong, non-aqueous mobile phases, such as mixtures of acetonitrile, methanol, and tetrahydrofuran.

Given the complexity of this compound isomer mixtures, multi-dimensional LC techniques, such as LC-LC , can be employed for enhanced fractionation. lcms.cz This approach uses two different LC columns with orthogonal selectivities. For instance, a sample could first be fractionated on a silica column, and then specific fractions could be further separated on a more selective stationary phase. lcms.cz This is particularly useful for isolating specific isomers or groups of isomers for further analysis by other techniques like GC-MS or NMR.

Table 2: Potential Liquid Chromatography Methodologies for this compound Separation

LC Mode Stationary Phase Mobile Phase System (Example) Principle of Separation
Normal-Phase (NP-LC) Silica Gel, Aminopropyl n-Hexane / Dichloromethane Adsorption based on polarity differences and interaction with polar surface groups. dtu.dkdiva-portal.org
Reversed-Phase (RP-LC) C18 (Octadecylsilane) Acetonitrile / Methanol Partitioning based on hydrophobicity. diva-portal.org

Reactivity and Mechanistic Studies of Tetradecahydrophenanthrene

Hydrogenation and Dehydrogenation Reaction Pathways of Tetradecahydrophenanthrenes

The interconversion between phenanthrene (B1679779) and its fully saturated counterpart, tetradecahydrophenanthrene (perhydrophenanthrene), proceeds through a series of hydrogenation and dehydrogenation steps. These reactions are typically catalyzed by metals and are of significant interest in the context of hydrogen storage and upgrading heavy oil fractions. mdpi.comnih.gov

Hydrogenation: The complete hydrogenation of phenanthrene to perhydrophenanthrene is a challenging process due to the increasing steric hindrance and the stability of partially hydrogenated intermediates. nih.gov The reaction generally proceeds through the formation of dihydrophenanthrene, tetrahydrophenanthrene, and octahydrophenanthrene as key intermediates. researchgate.net The saturation of octahydrophenanthrene to perhydrophenanthrene is often considered the rate-determining step. nih.gov Various catalysts, including noble metals like platinum and palladium, as well as non-noble metal catalysts such as nickel-based systems, have been investigated to achieve high conversion and selectivity. researchgate.netmdpi.com For instance, a Ni/NiAlOₓ catalyst derived from nickel aluminate has shown high activity for the saturation of phenanthrene. nih.gov

Dehydrogenation: The reverse process, dehydrogenation of perhydrophenanthrene, is a key reaction for releasing stored hydrogen. Thermal treatments of mixtures containing various hydrophenanthrenes have been used to study the roles of individual species in hydrogen exchange and disproportionation reactions. researchgate.net The dehydrogenation of naphthenes like perhydrophenanthrene is often modeled as a first-order reaction. nih.gov The reaction pathway can be influenced by the catalyst and reaction conditions, leading to the formation of partially dehydrogenated products and eventually phenanthrene. nih.govresearchgate.net

A general reaction network for the hydroconversion of perhydrophenanthrene over bifunctional catalysts involves isomerization (ring-shift and ring-contraction) followed by either ring-opening and subsequent cracking or the formation of alkyladamantanes. rsc.orgrsc.org

Functionalization Reactions of the Saturated Phenanthrene Core

Direct functionalization of the inert C-H bonds of the saturated this compound core is a synthetic challenge. However, various strategies have been developed to introduce functional groups, often leveraging the reactivity of precursor molecules or employing powerful catalytic systems.

One approach involves the functionalization of a phenanthrene derivative prior to its complete hydrogenation. For example, 4,5-dimethylphenanthrene (B14150737) can be hydrogenated to yield 4,5-dimethylthis compound. The methyl groups on the saturated core can then potentially serve as handles for further transformations.

Another strategy involves the use of strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide, which can lead to the formation of carboxylic acids or ketones by cleaving the C-C bonds of the rings. Reduction of these functionalized derivatives with agents like lithium aluminum hydride can produce alcohols.

Furthermore, copper-mediated amination reactions have been explored for the late-stage introduction of amino groups onto dihydrofuran-fused perhydrophenanthrene systems, highlighting a pathway to nitrogen-containing derivatives. clockss.org The synthesis of various phenanthrene derivatives through methods like Heck coupling and photocyclization provides a wide range of precursors that can be subsequently hydrogenated to access functionalized tetradecahydrophenanthrenes. academie-sciences.fracademie-sciences.fr

Acid-Catalyzed Transformations in this compound-Related Polycyclic Systems

Acid catalysis plays a crucial role in the transformation of this compound and related polycyclic systems. pageplace.de These reactions often proceed through carbocationic intermediates, leading to skeletal rearrangements, isomerization, and cracking products. mdpi.comresearchgate.net

In the presence of solid acid catalysts like zeolites (e.g., USY, Beta) or amorphous silica-alumina, perhydrophenanthrene undergoes a complex reaction network. researchgate.netrsc.org The initial step is typically the isomerization of the perhydrophenanthrene skeleton through ring-shift and ring-contraction mechanisms. rsc.orgrsc.org These isomerized intermediates can then follow two main pathways:

Ring-opening and Cracking: The contracted rings can undergo ring-opening to form alkyl-substituted cycloalkanes, which are then susceptible to further cracking into smaller naphthenes. rsc.orgrsc.org

Formation of Alkyladamantanes: The isomerized perhydrophenanthrenes can also rearrange to form highly stable alkyladamantanes. researchgate.netrsc.org

The selectivity towards these pathways is highly dependent on the catalyst's properties, such as pore size and acid site distribution. rsc.orgrsc.org For instance, USY-based catalysts have been found to be more active, while Beta zeolites can be more selective towards cracked products. rsc.org The formation of carbocation intermediates is a key aspect of these transformations, which can be initiated by protonation of trace olefins or through hydride abstraction at Lewis acid sites. mdpi.com

Regioselectivity and Stereoselectivity in Chemical Reactions of Tetradecahydrophenanthrenes

The control of regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules containing the this compound skeleton, particularly in the context of natural product synthesis. sci-hub.senih.gov

Stereoselectivity: The fusion of the three cyclohexane (B81311) rings in perhydrophenanthrene can exist in various stereoisomeric forms, such as trans,anti,trans and trans,anti,cis configurations. sci-hub.se The stereochemical outcome of reactions to form the perhydrophenanthrene system is often influenced by the reaction conditions and the nature of the reactants and catalysts. For example, in the synthesis of tetracyclic diterpenes, the stereochemistry of the B/C ring junction in the perhydrophenanthrene core can be controlled. sci-hub.se The stereoselective synthesis of the trans-anti-trans-fused perhydrophenanthrene fragment has been a key step in the synthesis of natural products like norzoanthamine. nih.gov This was achieved through a sequence of stereoselective transformations, including asymmetric Robinson annulation reactions. nih.gov

Regioselectivity: Regioselectivity in functionalization reactions of the this compound core is often challenging due to the presence of multiple, chemically similar C-H bonds. However, directing groups or specific catalytic systems can be employed to achieve regiocontrol. For instance, in the synthesis of a dihydrofuran-fused perhydrophenanthrene, a copper-mediated amination reaction was used to introduce an amino group at a specific position. clockss.org The regioselectivity of acid-catalyzed rearrangements is also a critical factor, where the stability of the intermediate carbocations dictates the final product distribution.

Reaction Kinetics and Thermodynamic Considerations in this compound Chemistry

Understanding the kinetics and thermodynamics of reactions involving this compound is essential for optimizing reaction conditions and predicting product distributions.

Reaction Kinetics: The hydrogenation of phenanthrene to perhydrophenanthrene is a consecutive reaction, and the saturation of octahydrophenanthrene is often the rate-determining step. nih.gov The kinetics of this process can be influenced by factors such as catalyst type, temperature, and pressure. For example, Ni/NiAlOₓ catalysts have been shown to promote the rate-determining step, overcoming the steric hindrance of octahydrophenanthrene. nih.govfrontiersin.org The dehydrogenation of polycyclic naphthenes, including perhydrophenanthrene, is often modeled as a first-order reaction. nih.gov Kinetic models have been developed to describe the complex reaction network of hydrogenation, dehydrogenation, isomerization, and disproportionation reactions. researchgate.net

Thermodynamic Considerations: Thermodynamic analysis of the phenanthrene hydrogenation system reveals that with increasing temperature, there is an equilibrium distribution of various isomers. researchgate.net Thermodynamically, the formation of trans-anti-trans-perhydrophenanthrene is favored over other isomers. researchgate.net The National Institute of Standards and Technology (NIST) provides thermochemical data for various perhydrophenanthrene isomers, including enthalpy of reaction and heat capacity, which are crucial for thermodynamic calculations. nist.govnist.govnist.gov These data help in understanding the relative stabilities of different isomers and predicting the feasibility of various transformations. researchgate.net

Interactive Data Table: Catalyst Performance in Phenanthrene Hydrogenation

CatalystTemperature (°C)Pressure (MPa)Phenanthrene Conversion (%)Perhydrophenanthrene Yield (%)Reference
NiAl₂O₄300599.793.9 researchgate.net
Ni/Al₂O₃300596.877.3 researchgate.net
Pt/MSY-P1---45.9 (alkyl-adamantane yield) researchgate.net
0.5Pt/Ni/NiAlOₓ--9667 (selectivity) mdpi.com
Ni/NiAl spinel (Pd:B=100:0.003:1)300599.599.2 (selectivity) mdpi.com
Pt/HZ-SEA2204~100~100 (selectivity for octahydro- and perhydrophenanthrene) mdpi.com

Computational Chemistry and Theoretical Modeling of Tetradecahydrophenanthrene

Quantum Chemical Calculations for Electronic Structure and Stability of Tetradecahydrophenanthrenes

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal for understanding the electronic structure and thermodynamic stability of the various stereoisomers of tetradecahydrophenanthrene. The molecule contains four chiral centers, leading to a number of possible diastereomers, each with a unique three-dimensional structure and energy. csic.es

The stability of these isomers is largely dictated by the stereochemistry at the ring junctions. Isomers with trans-fused rings are generally more stable than those with cis-fused rings due to the minimization of steric strain, specifically gauche-butane interactions. csic.esresearchgate.net For instance, the trans-anti-trans (t-a-t) isomer represents a highly stable conformation, composed of three fused cyclohexane (B81311) rings all in the preferred chair conformation. researchgate.net In contrast, isomers incorporating cis-fusions are compelled into conformations that introduce additional gauche-butane interactions, thereby increasing their internal strain energy. nih.gov

DFT calculations allow for the precise determination of ground-state energies, heats of formation, and Gibbs free energies for each isomer, enabling a quantitative ranking of their relative stabilities. Functionals such as B3LYP and M06-2X, combined with appropriate basis sets (e.g., 6-31G* or larger), are commonly used to model such hydrocarbon systems. nih.gov These calculations can also elucidate electronic properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. For saturated hydrocarbons like this compound, the HOMO-LUMO gap is expected to be large, reflecting the absence of π-conjugation and indicating high kinetic stability.

Molecular electrostatic potential (MEP) maps generated from the calculated wavefunctions can visualize the electron density distribution, highlighting regions of relative positive or negative potential. In these nonpolar hydrocarbons, the MEP is generally neutral, with slight negative potentials associated with the C-H bonds.

Table 1: Predicted Relative Stability of Selected this compound Isomers Based on Qualitative Conformational Analysis

Isomer StereochemistryRing JunctionsKey Strain FeaturesPredicted Relative Stability
trans-anti-trans (t-a-t)A/B: trans, B/C: transMinimal gauche-butane interactions.Most Stable
trans-syn-trans (t-s-t)A/B: trans, B/C: transAdditional gauche-butane interaction due to syn arrangement.Less stable than t-a-t
cis-anti-cis (c-a-c)A/B: cis, B/C: cisMultiple gauche-butane interactions from cis-fusions.High Energy
cis-syn-cis (c-s-c)A/B: cis, B/C: cisSignificant steric strain from cis-fusions and syn arrangement.Least Stable

Note: This table is based on principles of conformational analysis; precise energy differences require specific quantum chemical calculations.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

While quantum chemical methods provide accurate energetic and electronic information, molecular mechanics (MM) and molecular dynamics (MD) simulations are better suited for exploring the vast conformational landscape and dynamic behavior of flexible molecules like this compound.

Molecular Mechanics (MM): Conformational analysis using MM force fields (e.g., MM3) is a powerful tool for identifying stable conformers and estimating the steric energy associated with them. arxiv.org For this compound isomers, this involves evaluating the energy of various combinations of chair, boat, and twist-boat conformations of the three fused cyclohexane rings. The calculations quantify the energetic penalties from bond stretching, angle bending, torsional strain, and van der Waals interactions. The primary determinant of conformational energy in these systems is the number of gauche-butane interactions, with each such interaction contributing approximately 3.35 kJ/mol to the total strain energy. researchgate.net For example, a trans-decalin system, which forms part of the this compound framework, is more stable than its cis-decalin counterpart because it avoids these unfavorable interactions. csic.es

Molecular Dynamics (MD): MD simulations provide a temporal dimension to the conformational analysis, revealing how the molecule moves and interconverts between different conformations over time. bris.ac.uknih.gov By solving Newton's equations of motion for the atoms in the system, MD simulations can map the potential energy surface and identify the transition states and energy barriers that separate conformational minima. choderalab.org

For a molecule like this compound, MD simulations could be used to study the "ring-flipping" processes of the constituent cyclohexane rings. In isomers with trans-fused junctions, such as the rigid trans-decalin substructure, ring inversion is prohibited, leading to conformationally locked systems. nih.gov However, isomers containing cis-fused junctions are more flexible and can undergo conformational changes. MD simulations can quantify the timescale and pathways of these transitions, providing a deeper understanding of the molecule's flexibility and dynamic behavior at finite temperatures. wiley-vch.de

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are routinely used to predict spectroscopic properties, which serve as a crucial link between theoretical models and experimental characterization. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra is particularly valuable for distinguishing between its various stereoisomers.

NMR Spectroscopy: The 13C NMR spectrum is highly sensitive to the stereochemical environment of each carbon atom. Computational prediction of 13C chemical shifts can be achieved through several methods. The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT (e.g., B3LYP functional), is a robust ab initio approach for calculating NMR shielding tensors. nih.govdtic.milmedscape.com Alternatively, empirical methods based on regression analysis have proven effective for saturated polycyclic systems. By parameterizing the effects of local geometry (α, β, γ positions) and steric interactions, these models can accurately predict the chemical shifts for isomers of perhydrophenanthrene. mdpi.commdpi.com The distinct spatial arrangement of atoms in each isomer leads to a unique pattern of shielded and deshielded carbons, providing a "fingerprint" for each structure. nagoya-u.ac.jp

Table 2: Comparison of Experimental and Calculated 13C NMR Chemical Shifts (ppm) for the trans-syn-trans Isomer of this compound

Carbon AtomExperimental Shift (ppm)Calculated Shift (ppm)
C134.033.7
C226.626.5
C326.626.5
C434.033.7
C4a43.143.1
C4b49.349.6
C521.021.0
C626.826.8
C726.826.8
C821.021.0
C8a49.349.6
C10a43.143.1
C925.125.0
C1025.125.0
Data derived from regression analysis methods presented in Jordan Journal of Chemistry, Vol. 2, No. 1, 2006, pp. 21-44. mdpi.com

Infrared (IR) Spectroscopy: The IR spectrum of a molecule is determined by its vibrational modes. Computational methods, particularly DFT, can accurately calculate the harmonic vibrational frequencies and corresponding IR intensities. dtic.milresearchgate.netmdpi.com These calculations involve computing the second derivatives of the energy with respect to atomic displacements. The resulting predicted spectrum can be used to assign experimental bands to specific molecular motions. For this compound, the IR spectrum is expected to be dominated by C-H stretching vibrations (typically 2850-3000 cm⁻¹) and C-H bending and C-C stretching vibrations in the fingerprint region (<1500 cm⁻¹). dtic.mil While the spectra of different isomers may be broadly similar, subtle shifts in the frequencies and changes in intensities in the fingerprint region can be used to differentiate them. For highly accurate predictions, especially for flexible systems, methods that account for anharmonicity may be required. iastate.edunih.gov

Molecular Docking and Interaction Studies of this compound Derivatives with Biological Macromolecules

While this compound itself is a simple hydrocarbon, its rigid, three-dimensional scaffold makes it an interesting building block in medicinal chemistry. Derivatives of this compound can be designed to interact with biological macromolecules such as enzymes and receptors. Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) to another (a receptor). nih.govmdpi.com

Direct molecular docking studies on this compound derivatives are not widely reported in the literature. However, the principles of their interactions can be inferred from studies on structurally analogous saturated polycyclic systems, such as adamantane (B196018) and steroids. csic.esnih.gov These molecules are characterized by their rigid, lipophilic nature, which favors binding to hydrophobic pockets in protein active sites.

Interaction Profile: The primary interactions of a non-polar scaffold like this compound within a protein binding site would be van der Waals and hydrophobic interactions. By adding functional groups (e.g., hydroxyls, amides, carboxylates) to the hydrocarbon framework, derivatives can be created that also form specific hydrogen bonds or electrostatic interactions with key amino acid residues. nih.gov

Analogous Systems:

Adamantane Derivatives: Adamantane is a cage-like diamondoid hydrocarbon. arxiv.org Its derivatives are used as inhibitors for various enzymes, where the adamantyl group typically occupies a hydrophobic pocket, acting as an anchor. Docking studies on adamantane-based inhibitors of enzymes like 11β-HSD1 have shown that the rigid cage structure provides a strong foundation for orienting functional groups to interact with key residues. csic.esmdpi.com

Steroid Derivatives: The tetracyclic core of steroids is structurally related to this compound. Extensive docking studies have been performed on steroids binding to nuclear receptors and enzymes. These studies show that the saturated ring system fits into well-defined hydrophobic cavities, while the specific arrangement of functional groups dictates binding affinity and biological activity. nih.govresearchgate.net

Molecular docking simulations for a hypothetical this compound-based inhibitor would involve preparing the 3D structures of the ligand and the target protein, defining a binding site, and using a scoring function to rank the predicted binding poses based on their estimated free energy of binding. The results can guide the design of more potent and selective inhibitors. nih.govmdpi.com

Table 3: Representative Binding Affinities of Analogous Saturated Polycyclic Compounds from Molecular Docking Studies

Compound ClassExample LigandTarget ProteinPredicted Binding Affinity (kcal/mol)
Adamantane DerivativeAdamantane-linked triazole11β-HSD1~ -9.0 to -10.0
Adamantane DerivativeAdamantyl-thiazolidineBIR3 domain of IAP~ -7.0 to -8.5
SteroidStigmasterolHuman ROS1 Kinase-8.1
Steroidβ-sitosterolHuman ROS1 Kinase-8.2
Binding affinities are illustrative and depend heavily on the specific derivative, target protein, and docking software used. csic.esnih.govresearchgate.net

Development of Computational Methodologies for Saturated Polycyclic Systems

Accurately modeling saturated polycyclic systems presents unique challenges for computational methodologies. The lack of a delocalized π-system means that electron correlation and dispersion forces are critical for describing stability and intermolecular interactions. Furthermore, the fused nature of the rings can introduce significant ring strain that must be correctly represented by the chosen method.

Force Field Development: Molecular mechanics force fields rely on a set of parameters to describe the potential energy of a system. The development of accurate force fields for saturated polycyclic hydrocarbons requires careful parameterization, especially for torsional (dihedral) terms at the ring junctions, which govern the conformational preferences and energy barriers. nih.gov Force fields like MM3 and general-purpose force fields like GAFF and CGenFF have been developed by fitting parameters to high-level quantum mechanical calculations and experimental data for a wide range of small organic molecules, including cyclic and bicyclic alkanes. nih.gov Automated parameterization schemes, such as GAAMP, use ab initio target data (e.g., electrostatic potentials and dihedral energy profiles) to generate consistent and accurate parameters for new molecules. nih.gov

Quantum Chemical Methods: For quantum chemical methods, a key challenge is the accurate and efficient treatment of electron correlation, which is the source of London dispersion forces. These forces are crucial for predicting the correct energies of different conformers and the interaction energies between molecules. Older DFT functionals often failed to capture these effects. The development of dispersion-corrected DFT methods (e.g., DFT-D3) and functionals specifically designed to include non-covalent interactions (e.g., the M06 family) has significantly improved the accuracy of calculations for non-polar systems like this compound. nist.gov

Modeling diamondoid molecules, which are cage-like saturated hydrocarbons, has also driven methodological advancements. The unique strain and electronic structure of these systems provide rigorous test cases for developing and validating new computational approaches that can be applied to a broader class of saturated polycyclic compounds. researchgate.netarxiv.orgwiley-vch.de

Advanced Research Applications of Tetradecahydrophenanthrene in Chemical Science

Utilization in Materials Science Research

The unique three-dimensional and rigid structure of the tetradecahydrophenanthrene molecule offers potential for its use as a building block in advanced materials. Its saturated hydrocarbon nature provides thermal and chemical stability, which are desirable properties in materials designed for demanding applications.

Research into the direct incorporation of this compound as a monomer or structural unit into polymeric and elastomeric systems is a niche area. The concept revolves around leveraging the bulky and rigid nature of the perhydrophenanthrene core to modify the properties of polymer chains. Theoretically, introducing such a scaffold could enhance the thermal stability, glass transition temperature (Tg), and mechanical stiffness of the resulting material.

While direct polymerization of this compound is not common, its derivatives can be functionalized to act as monomers. For instance, creating derivatives with reactive groups would allow them to be integrated into polymer backbones or as pendant groups. These materials could find applications where high thermal stability and specific mechanical properties are required. The synthesis of various functionalized perhydrophenanthrene derivatives has been explored in other contexts, establishing chemical pathways that could be adapted for the creation of novel polymer building blocks. rsc.org

The properties of this compound make it a candidate for investigation in the field of specialty fluids. Its high boiling point, thermal stability, and saturated structure are characteristic of fluids used in high-temperature applications, such as heat transfer fluids or lubricants.

A notable area of research has been the evaluation of perhydrophenanthrene as a high refractive index (RI) fluid for 193 nm immersion photolithography. columbia.edu This advanced semiconductor manufacturing technique requires a fluid to fill the space between the final lens and the silicon wafer to enable higher resolution patterning. The key property for such a fluid is a high refractive index to increase the numerical aperture of the imaging system. Perhydrophenanthrene was selected as a potential candidate due to its high density and polycyclic structure, which correlate with a high refractive index. columbia.edu Experimental measurements confirmed its potential, yielding an RI of 1.7014 at 193 nm. columbia.edu However, the research also revealed that despite extensive purification, the compound exhibited intrinsic absorbance at this wavelength, which is a significant drawback for photolithography applications. columbia.edu

The fluorinated analogue, perfluoroperhydrophenanthrene, has found use in biomedical applications, specifically as a short-term vitreous substitute in complex eye surgeries. thegoodscentscompany.com This demonstrates that the fundamental tricyclic scaffold can be chemically modified to create functional fluids with properties tailored for highly specific and demanding environments.

Below is a table of selected physical properties of this compound (perhydrophenanthrene).

PropertyValueIsomer/Note
Molecular FormulaC₁₄H₂₄General
Molecular Weight192.34 g/molGeneral nih.gov
Normal Boiling Point (Tboil)550.65 K (277.5 °C)cis,syn,cis-isomer (Predicted) chemeo.com
Enthalpy of Vaporization (ΔvapH°)51.3 kJ/molcis,syn,cis-isomer chemeo.com
Refractive Index (n)1.7014at 193 nm columbia.edu
Octanol/Water Partition Coefficient (logPoct/wat)5.89cis,syn,cis-isomer chemeo.com

Role in Surrogate Fuel Development and Combustion Research

In combustion science, surrogate fuels are mixtures of a few well-characterized hydrocarbon components designed to emulate the physical and chemical properties of real, complex fuels like jet fuel or diesel. This compound serves as a valuable research compound in this field, representing a specific class of molecules found in transportation fuels.

Real fuels contain a significant fraction of multi-ring saturated hydrocarbons, often referred to as naphthenes. The rigid, fused-ring structure of this compound makes it an ideal candidate to represent these tricyclic naphthenic species. Its inclusion in a surrogate fuel model allows researchers to study the specific impact of these complex molecules on combustion properties such as ignition delay, flame speed, and soot formation. Understanding the combustion behavior of individual components like this compound is crucial for developing high-fidelity kinetic models that can predict the performance and emissions of next-generation fuels and advanced combustion engines.

Research Tools in Spectroscopic and Analytical Methodologies

The well-defined structure and specific chemical properties of this compound make it a useful tool in various analytical and spectroscopic methods.

In environmental chemistry, specific and stable molecules are often used as biomarkers or tracers to identify the sources of contamination. Saturated polycyclic hydrocarbons, including steranes and hopanes, are well-known "molecular fossils" used to trace the origin of crude oil spills. These compounds are highly resistant to biodegradation.

While not as commonly used as hopanes, this compound and its derivatives are components of crude oil and its refined products. Their specific isomeric distributions can potentially be used in advanced environmental forensics and source fingerprinting of hydrocarbon contaminants. The stability of the perhydrophenanthrene skeleton ensures its persistence in the environment, making it a potential long-term marker for pollution events. Its well-characterized mass spectrum serves as a reference point in complex chromatographic analyses of environmental samples. nist.gov

As demonstrated by the research into its use for immersion photolithography, this compound's unique interaction with light makes it a compound of interest for spectroscopic applications. columbia.edu Its high refractive index is a property that can be exploited in the formulation of specialized optical media. For example, high refractive index liquids are used for index-matching applications in microscopy and optical engineering to reduce light scattering at interfaces. The chemical stability of saturated hydrocarbons like this compound is an advantage in these applications, preventing degradation when exposed to high-intensity light.

Environmental and Geochemical Research Perspectives on Tetradecahydrophenanthrene

Occurrence and Distribution in Natural Environments

Tetradecahydrophenanthrene, also known as perhydrophenanthrene, is a common constituent of the saturated hydrocarbon fraction of crude oils and ancient sediments. Its presence is indicative of the transformation of biogenic precursors, such as steroids and hopanoids, during the process of petroleum generation. The distribution of its various stereoisomers can provide valuable information about the source and thermal history of the organic matter.

The occurrence of this compound is widespread in petroleum reservoirs and source rocks globally. Analysis of crude oils and rock extracts reveals a complex mixture of its isomers. The relative abundance of these isomers is influenced by the original biological input into the source rock and the subsequent thermal maturation processes. For instance, specific isomers may be preferentially formed or altered at different temperature ranges, making their distribution a useful tool in petroleum exploration.

Table 1: Known Stereoisomers of this compound

Isomer NameCommon Name/Notation
(4aα,4bβ,8aα,10aβ)-Tetradecahydrophenanthrenecis,syn,cis-Perhydrophenanthrene
(4aα,4bβ,8aα,10aα)-Tetradecahydrophenanthrene-
(4aα,4bβ,8aβ,10aα)-Tetradecahydrophenanthrene-
(4aα,4bα,8aβ,10aβ)-Tetradecahydrophenanthrene-
(4aα,4bα,8aα,10aβ)-Tetradecahydrophenanthrene-

This table is based on information from the NIST Chemistry WebBook and showcases some of the documented stereoisomers of this compound. The specific distribution of these isomers in environmental samples can vary significantly.

Biogeochemical Transformations and Degradation Pathways of Saturated Polycyclic Hydrocarbons

The biogeochemical transformations of saturated polycyclic hydrocarbons like this compound are primarily driven by microbial activity. While the biodegradation of aromatic hydrocarbons is well-documented, the degradation of their saturated counterparts is generally a slower process. The stability of the carbon-carbon bonds in the saturated ring structures makes them more resistant to microbial attack.

Under aerobic conditions, the initial step in the microbial degradation of saturated hydrocarbons often involves the introduction of an oxygen atom by monooxygenase or dioxygenase enzymes. This initial oxidation creates a more reactive intermediate that can then undergo further breakdown. However, specific enzymatic pathways for the complete mineralization of complex multicyclic alkanes like this compound are not as well-elucidated as those for their aromatic analogs.

In anoxic environments, such as deep sedimentary basins, the anaerobic biodegradation of saturated hydrocarbons can occur, albeit at a much slower rate. This process involves different metabolic pathways where microorganisms utilize alternative electron acceptors like nitrate, sulfate, or carbon dioxide. The initial activation of the stable C-H bond in the absence of oxygen is a key and energetically challenging step in these pathways.

It is important to distinguish the degradation pathways of saturated hydrocarbons from those of their aromatic counterparts. For instance, the degradation of phenanthrene (B1679779) typically begins with dioxygenation to form dihydrodiols, which are then further metabolized through ring cleavage. In contrast, the degradation of this compound would not proceed through these aromatic ring-hydroxylating pathways.

Role as Biomarkers and Geochemical Indicators

In petroleum geochemistry, biomarkers are complex organic compounds found in sediments and crude oils that can be unambiguously linked to a specific biological precursor. The distribution and stereochemistry of these "molecular fossils" provide a wealth of information about the origin, depositional environment, and thermal history of the source rock.

While specific biomarker applications of this compound are not as extensively documented as those for hopanes and steranes, its isomeric distribution holds significant potential as a geochemical indicator. The transformation of biological compounds into this compound isomers during diagenesis and catagenesis is influenced by factors such as the original organic matter input (e.g., terrestrial vs. marine) and the thermal stress experienced by the source rock.

Potential Applications of this compound as a Biomarker:

Source Rock Characterization: The relative abundance of different isomers may correlate with specific types of precursor organisms, helping to delineate the source of organic matter.

Thermal Maturity Assessment: The ratio of more stable to less stable isomers can serve as an indicator of the thermal maturity of crude oil or source rock. As temperature increases during burial, less stable isomers are converted to more stable forms.

Oil-Source Rock Correlation: The unique isomeric fingerprint of this compound in a crude oil can be compared to that of potential source rocks to establish a genetic link.

Table 2: Geochemical Parameters Potentially Derived from this compound

ParameterPotential Geochemical Significance
Isomer Ratios (e.g., A/B)Can indicate thermal maturity, with the ratio of a more stable isomer (A) to a less stable one (B) increasing with temperature.
Relative Abundance to other BiomarkersComparison with hopanes, steranes, or aromatic counterparts can provide insights into the depositional environment and diagenetic processes.

Environmental Fate and Transport Studies of Tetradecahydrophenanthrenes

The environmental fate and transport of this compound are governed by its physicochemical properties, primarily its low water solubility and high hydrophobicity. These characteristics dictate its behavior in various environmental compartments.

Persistence: Due to their chemical stability, saturated polycyclic hydrocarbons like this compound are generally persistent in the environment. Their resistance to microbial degradation, particularly under anaerobic conditions, contributes to their long-term presence in contaminated sediments and soils.

Mobility: The mobility of this compound in the environment is generally low. Its strong tendency to adsorb to organic matter in soil and sediment limits its transport in aqueous systems. Consequently, it is not expected to be highly mobile in groundwater. However, it can be transported over long distances when associated with particulate matter in air or water.

Bioaccumulation: The high lipophilicity of this compound suggests a potential for bioaccumulation in the fatty tissues of organisms. This can lead to its transfer and magnification through the food chain.

Understanding the environmental fate and transport of this compound is crucial for assessing the long-term environmental risks associated with petroleum contamination.

Q & A

Basic: What are the recommended synthetic pathways for producing high-purity tetradecahydrophenanthrene (C₁₄H₂₄) in laboratory settings?

Methodological Answer:
this compound is typically synthesized via catalytic hydrogenation of phenanthrene under high-pressure H₂ conditions. A common approach involves using palladium or platinum catalysts dispersed on carbon (Pd/C or Pt/C) in a solvent like ethanol or cyclohexane. Reaction parameters (temperature: 80–120°C, H₂ pressure: 3–5 atm) must be optimized to avoid over-hydrogenation or side reactions. Post-synthesis, purification is achieved via fractional distillation (boiling point: 284°C at 6 mmHg) . Purity can be confirmed using GC-MS with a non-polar column (e.g., DB-5) and cross-validated via refractive index (1.5011 at 20°C) .

Basic: Which spectroscopic and chromatographic techniques are most effective for structural confirmation of this compound?

Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, with characteristic signals for bridgehead hydrogens (δ 1.2–1.8 ppm) and quaternary carbons. Infrared (IR) spectroscopy identifies C-H stretching in saturated systems (2850–2960 cm⁻¹). Gas Chromatography-Mass Spectrometry (GC-MS) using a low-polarity phase (e.g., 5% phenyl methylpolysiloxane) resolves this compound from isomers, with EI-MS showing a molecular ion at m/z 192 .

Basic: How can researchers assess the solubility and stability of this compound under varying experimental conditions?

Methodological Answer:
Solubility profiles are determined via shake-flask methods in solvents like ethanol, acetone, or benzene (soluble) versus water (insoluble) . Stability studies involve accelerated degradation testing (e.g., exposure to light, oxygen, or elevated temperatures) with HPLC monitoring. For environmental stability, simulate aqueous systems (pH 4–9) and track degradation products via LC-QTOF-MS .

Advanced: What strategies are effective for isolating this compound from complex hydrocarbon matrices, such as coal-derived liquids?

Methodological Answer:
Isolation from mixtures like hydrotreated coal liquids requires multi-step fractionation:

Liquid-liquid extraction with n-hexane to remove polar interferents.

Silica gel chromatography using gradient elution (hexane → dichloromethane).

Preparative GC or HPLC with a C18 column for final isolation .
Co-elution challenges (e.g., with tetradecahydroanthracene) are mitigated using retention indices and tandem MS fragmentation .

Advanced: How can contradictions in thermodynamic data (e.g., heat capacity) for this compound be resolved?

Methodological Answer:
Discrepancies in literature values (e.g., heat capacity ranges from 313–483 K ) often arise from differences in calorimetric methods (adiabatic vs. differential scanning) or sample purity. To resolve:

Validate purity (>99%) via GC and elemental analysis.

Use calibrated adiabatic calorimeters for isobaric measurements.

Cross-reference with computational thermodynamics (e.g., group-contribution models like Joback-Reid) .

Advanced: What computational approaches predict the environmental partitioning and persistence of this compound?

Methodological Answer:
Quantitative Structure-Activity Relationship (QSAR) models estimate log Kow (octanol-water partition coefficient) from molecular descriptors (e.g., molar volume: 192.34 g/mol ). Environmental fate is modeled using EPI Suite™, incorporating solubility (0.944 g/cm³) and Henry’s law constants. Comparative studies with phenanthrene reveal reduced photodegradation rates due to saturation, necessitating anaerobic biodegradation assays .

Advanced: How does this compound serve as a model compound in PAH hydrogenation studies?

Methodological Answer:
As a fully hydrogenated PAH, it is used to:

Benchmark catalytic hydrogenation efficiency (e.g., turnover frequency, TOF) against partially saturated analogs.

Study steric effects in metal-catalyzed reactions via kinetic modeling.

Simulate environmental remediation scenarios (e.g., reductive degradation of PAHs in sediments) .

Advanced: What analytical challenges arise when quantifying this compound in environmental samples, and how are they addressed?

Methodological Answer:
Challenges include low concentrations (ppt levels) and matrix interference. Methods:

Pre-concentration : Solid-phase extraction (SPE) with C18 cartridges.

Detection : GC-MS/MS in Selected Reaction Monitoring (SRM) mode for enhanced specificity.

Internal standards : Deuterated analogs (e.g., this compound-d₄) correct for recovery losses .

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